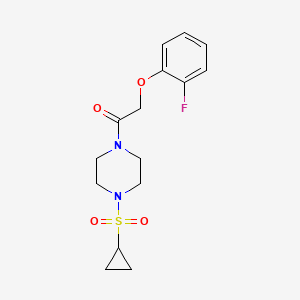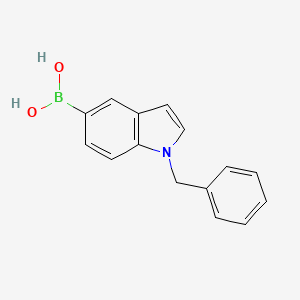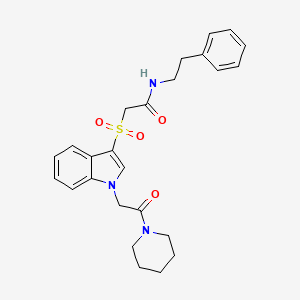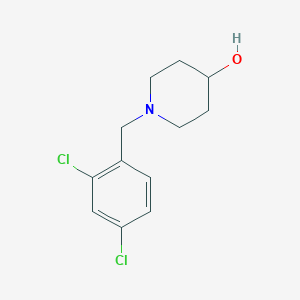![molecular formula C10H10N2 B2630112 1,3,4,5-Tetrahydrobenzo[cd]indazole CAS No. 65832-15-7](/img/structure/B2630112.png)
1,3,4,5-Tetrahydrobenzo[cd]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetrahydrobenzo[cd]indazole is a heterocyclic compound with the molecular formula C10H10N2. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which 1,3,4,5-tetrahydrobenzo[cd]indazole belongs, have been found to exhibit a wide range of biological activities . These activities suggest that the targets could be diverse and dependent on the specific derivative and its functional groups.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives, it’s likely that multiple pathways could be affected
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The specific effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ortho-substituted aromatic compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydrobenzo[cd]indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
1,3,4,5-Tetrahydrobenzo[cd]indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development.
Industry: It may be used in the production of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, which has a similar bicyclic structure but lacks the tetrahydro modification.
1H-Indazole: A tautomeric form of indazole with different chemical properties.
2H-Indazole: Another tautomeric form with distinct reactivity
Uniqueness
1,3,4,5-Tetrahydrobenzo[cd]indazole is unique due to its specific tetrahydro modification, which can impart different chemical and biological properties compared to its parent and tautomeric forms.
Properties
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCCSVOPLEZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=NNC(=C23)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2630030.png)

![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one](/img/structure/B2630036.png)
![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/new.no-structure.jpg)

![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)


![3-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyridazine](/img/structure/B2630043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2630044.png)



